molecular formula C20H12I2 B1279146 1,1'-Binaphthalene, 2,2'-diiodo- CAS No. 76905-80-1

1,1'-Binaphthalene, 2,2'-diiodo-

Cat. No. B1279146
CAS RN: 76905-80-1
M. Wt: 506.1 g/mol
InChI Key: KZSPPDFSBAVQBI-UHFFFAOYSA-N
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Description

The compound "1,1'-Binaphthalene, 2,2'-diiodo-" is a derivative of binaphthalene, which is a class of compounds known for their unique structural and electronic properties. Binaphthalene derivatives have been extensively studied due to their potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Synthesis Analysis

The synthesis of binaphthalene derivatives often involves complex reactions that can include oxidative rearrangements, selective recognition processes, and catalytic methods. For instance, an oxidative skeletal rearrangement of 1,1'-binaphthalene-2,2'-diamines (BINAMs) has been reported, which involves C-C bond cleavage and nitrogen migration, leading to the formation of U-shaped azaacenes . Additionally, the synthesis of optically pure dimethyl 1,1'-binaphthalene-2,2'-dicarboxylate from 1,1'-binaphthalene-2,2'-diol has been achieved using palladium-catalyzed methoxycarbonylation . These methods highlight the versatility and complexity of reactions used to synthesize binaphthalene derivatives.

Molecular Structure Analysis

The molecular structure of binaphthalene derivatives is characterized by the presence of two naphthalene units connected at the 1-position. This structure can lead to axial chirality when substituents are added to the binaphthalene core, as seen in the atroposelective synthesis of 1,1'-binaphthalene-2,3'-diols, which are important for creating axially chiral monodentate phosphines . The presence of substituents can also influence the rotational freedom around the biaryl axis, contributing to the molecule's chiral properties.

Chemical Reactions Analysis

Binaphthalene derivatives undergo various chemical reactions that can be used to modify their structure and properties. For example, the selective recognition of pyrophosphate anions by a Zn2+ complex of a 2,2'-binaphthalene derivative has been observed, which shows characteristic responses in UV-vis and fluorescence spectroscopies . The resolution of 1,1'-binaphthalene-2,2'-dithiol using enzyme-catalyzed hydrolysis demonstrates the potential for enantioselective synthesis of binaphthalene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of binaphthalene derivatives are influenced by their molecular structure and the nature of their substituents. These properties have been investigated in various studies, such as the conformational polymorphism and thermorearrangement of 2,2'-bis-O-(N,N-dimethylthiocarbamato)-1,1'-binaphthalene . The formation of co-crystals between 1,1'-binaphthalene-2,2'-diol and aromatic diimines, stabilized by hydrogen bonds and π-π interactions, also reflects the importance of non-covalent interactions in determining the properties of these compounds .

Scientific Research Applications

Synthesis and Characterization in Polymer Chemistry

1,1'-Binaphthalene, 2,2'-diiodo- has been utilized in the synthesis and characterization of chiral conjugated polymers. These polymers exhibit strong blue fluorescence and have potential applications in materials science. For instance, JinFeng Song et al. (2006) synthesized polymers with chiral 1,1'-binaphthalene units, demonstrating their strong fluorescence properties (Song et al., 2006).

Enantioselective Synthesis in Organic Chemistry

The compound plays a crucial role in the enantioselective synthesis of organic compounds. Brath et al. (2004) reported a novel route for synthesizing enantiopure 2,2'-diaryl-1,1'-binaphthalenes, showcasing the utility of 1,1'-Binaphthalene, 2,2'-diiodo- in creating stereochemically complex molecules (Brath et al., 2004).

properties

IUPAC Name

2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSPPDFSBAVQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456422
Record name 1,1'-Binaphthalene, 2,2'-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Binaphthalene, 2,2'-diiodo-

CAS RN

86688-07-5, 76905-80-1
Record name (1S)-2,2′-Diiodo-1,1′-binaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86688-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Binaphthalene, 2,2'-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Dai - 2020 - spiral.imperial.ac.uk
Soluble processable organic semiconductors offer several advantages over their traditional inorganic counterparts. They can be processed by a variety of large-area techniques, are …
Number of citations: 2 spiral.imperial.ac.uk

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